molecular formula C33H21ClFNO3 B14154615 2'-(2-chlorophenyl)-7'-fluoro-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione CAS No. 1217805-13-4

2'-(2-chlorophenyl)-7'-fluoro-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione

Cat. No.: B14154615
CAS No.: 1217805-13-4
M. Wt: 534.0 g/mol
InChI Key: DVVAXMDLUKAOAV-UHFFFAOYSA-N
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Description

2’-(2-chlorophenyl)-7’-fluoro-1’-(phenylcarbonyl)-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a combination of indene, pyrroloquinoline, and other functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2’-(2-chlorophenyl)-7’-fluoro-1’-(phenylcarbonyl)-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione involves multiple steps and specific reaction conditions. One common method involves the use of cycloaddition reactions, where azomethine ylides are generated in situ by the reaction of isatin and tetrahydroisoquinoline . This reaction typically occurs under moderate conditions and yields the desired spiro compound with good stereochemistry.

Industrial production methods for such complex compounds often involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of 2’-(2-chlorophenyl)-7’-fluoro-1’-(phenylcarbonyl)-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit hypoxia-inducible factor-α transactivation, leading to apoptosis in cancer cells . The compound may also interact with bacterial enzymes, disrupting their function and leading to antibacterial effects .

Properties

CAS No.

1217805-13-4

Molecular Formula

C33H21ClFNO3

Molecular Weight

534.0 g/mol

IUPAC Name

1-benzoyl-2-(2-chlorophenyl)-7-fluorospiro[2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,2'-indene]-1',3'-dione

InChI

InChI=1S/C33H21ClFNO3/c34-25-13-7-6-12-24(25)28-29(30(37)19-8-2-1-3-9-19)36-26-16-15-21(35)18-20(26)14-17-27(36)33(28)31(38)22-10-4-5-11-23(22)32(33)39/h1-18,27-29H

InChI Key

DVVAXMDLUKAOAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(C3(C4N2C5=C(C=C4)C=C(C=C5)F)C(=O)C6=CC=CC=C6C3=O)C7=CC=CC=C7Cl

Origin of Product

United States

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